(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane is a chemical compound used in organic synthesis . It has a molar mass of 143.18 g/mol .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a seven-membered ring with two oxygen atoms and one nitrogen atom .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature. It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Scientific Research Applications
- Sigma-1 Receptor Ligands : Some derivatives of this compound exhibit affinity for sigma-1 receptors. These receptors are involved in neuroprotection, pain modulation, and neurodegenerative diseases .
- PET Imaging Agents : The fluorine-18 labeled derivative of this compound has been evaluated as a σ1 receptor radioligand for positron emission tomography (PET) imaging. Its low lipophilicity makes it a promising tumor imaging agent .
Neuropharmacology
Radiochemistry and Imaging
Materials Science
Safety and Hazards
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-14(19-5-1-16(2-6-19)23-7-8-24-16)12-10-20(11-12)15(22)13-9-17-3-4-18-13/h3-4,9,12H,1-2,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHWDOJYNKIIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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